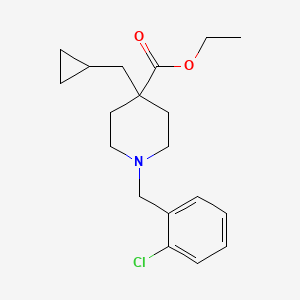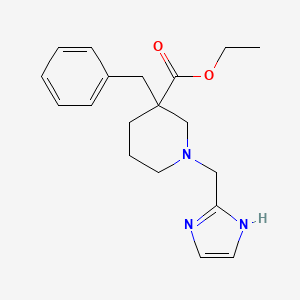![molecular formula C22H28N2O4 B3786125 3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B3786125.png)
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide
Descripción general
Descripción
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a furan ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 2,5-dimethylfuran-3-carbonyl chloride, which is then reacted with piperidine to form the piperidinyl intermediate. This intermediate is subsequently coupled with 3-methoxyphenylpropanamide under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylfuran-3-carbonyl chloride: A key intermediate in the synthesis of the target compound.
3,4-Dimethylfuran-2,5-dione: Another furan derivative with different functional groups.
N-(3-Methoxyphenyl)propanamide: A simpler analog lacking the piperidine and furan rings.
Uniqueness
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide stands out due to its combination of a piperidine ring, a furan ring, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-15-13-20(16(2)28-15)22(26)24-11-9-17(10-12-24)7-8-21(25)23-18-5-4-6-19(14-18)27-3/h4-6,13-14,17H,7-12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWGLBBAAOHLPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Fluoroanilino)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B3786052.png)
![2-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B3786056.png)
![N-benzyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B3786057.png)
![1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B3786064.png)
![(2S)-1-{5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-4-phenyl-1H-imidazol-1-yl}propan-2-ol](/img/structure/B3786077.png)
![2-methyl-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B3786081.png)

![2-{4-[4-(2-hydroxyethoxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B3786086.png)
![N,N-dimethyl-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N'-(3-pyridinylmethyl)succinamide](/img/structure/B3786087.png)

![(2R,4S)-4-hydroxy-1-[[2-(2-methylphenyl)pyrimidin-5-yl]methyl]piperidine-2-carboxylic acid](/img/structure/B3786114.png)
![4-[4-(4-methoxyphenyl)triazol-1-yl]-1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B3786130.png)

![2-[4-(2-methoxybenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B3786141.png)
